molecular formula C21H25N3O B5540199 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one CAS No. 6165-93-1

3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one

Cat. No.: B5540199
CAS No.: 6165-93-1
M. Wt: 335.4 g/mol
InChI Key: ACWGVQMZJJZSNW-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylpiperazine moiety and a methyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Scientific Research Applications

3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the ethylpiperazine moiety is introduced. This can be achieved by reacting the intermediate quinoline compound with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one involves its interaction with specific molecular targets within the cell. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the piperazine moiety and has different biological activities.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the piperazine moiety.

    1-Ethyl-4-methylpiperazine: Lacks the quinoline core and has different chemical properties.

Uniqueness

3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one is unique due to its combined quinoline and piperazine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-23-10-12-24(13-11-23)14-19-15(2)22-20-17-7-5-4-6-16(17)8-9-18(20)21(19)25/h4-9H,3,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWGVQMZJJZSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977239
Record name 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6165-93-1
Record name 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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